molecular formula C6H9N3O3 B1267398 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid CAS No. 58046-50-7

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1267398
CAS No.: 58046-50-7
M. Wt: 171.15 g/mol
InChI Key: MNYCPVYUUASZQS-UHFFFAOYSA-N
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Description

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid: is an organic compound with the molecular formula C6H9N3O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 5-amino-1-(2-hydroxyethyl)pyrazole with suitable carboxylating agents. One common method involves the use of carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a corresponding ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms.
  • Used in the synthesis of biologically active compounds.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
  • Studied for its anti-inflammatory and antimicrobial properties.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of new catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

    5-Amino-1-(2-hydroxyethyl)pyrazole: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.

    1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid:

Uniqueness: 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the amino and carboxylic acid functional groups, which provide a wide range of reactivity and potential applications. This dual functionality allows for the compound to participate in various chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c7-5-4(6(11)12)3-8-9(5)1-2-10/h3,10H,1-2,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYCPVYUUASZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1C(=O)O)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50313096
Record name 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50313096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58046-50-7
Record name 58046-50-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266217
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50313096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Example 4 of U.S. Pat. No. 2,989,537 describes the preparation of 5-amino-4-ethoxycarbonyl-1-(2′-hydroxyethyl)-pyrazole by reacting ethyl(ethoxymethylene)-cyanoacetate with 2-hydroxyethylhydrazine in ethanol and distilling the product under vacuum at high temperature. The isolated solid product then is hydrolyzed by heating with 2N aqueous sodium hydroxide solution followed by acidification with 6N hydrochloric acid to give 5-amino-4-carboxy-1-(2′-hydroxyethyl)-pyrazole. This hydrolysis procedure in water leaves some undissolved material that must be removed by filtration. The carboxy intermediate is, heated at 160-170° C. to complete the decarboxylation and the 5-amino-1-(2′-hydroxyethyl)-pyrazole is purified by distillation under vacuum at high temperature.
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